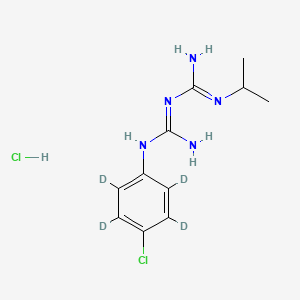
Fluphenazine-d8 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluphenazine-d8 Dihydrochloride is a deuterium labeled version of Fluphenazine dihydrochloride . It is a phenothiazine-class D1DR and D2DR inhibitor . It is used in proteomics research and has a molecular formula of C22H20D8Cl2F3N3OS with a molecular weight of 518.49 .
Molecular Structure Analysis
The molecular formula of this compound is C22H20D8Cl2F3N3OS . The molecular weight is 518.49 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 518.49 . Its molecular formula is C22H20D8Cl2F3N3OS .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluphenazine-d8 Dihydrochloride involves the incorporation of eight deuterium atoms into the structure of Fluphenazine Dihydrochloride. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Fluphenazine Dihydrochloride", "Deuterated reagents" ], "Reaction": [ "Step 1: Dissolve Fluphenazine Dihydrochloride in a suitable solvent.", "Step 2: Add deuterated reagents to the solution and stir the mixture.", "Step 3: Heat the mixture to a suitable temperature for the reaction to occur.", "Step 4: Allow the reaction to proceed for a suitable duration.", "Step 5: Cool the mixture and isolate the product by filtration or other suitable methods.", "Step 6: Purify the product by recrystallization or other suitable methods.", "Step 7: Analyze the product using spectroscopic and other analytical techniques to confirm the incorporation of deuterium atoms." ] } | |
Número CAS |
1323633-98-2 |
Fórmula molecular |
C22H26F3N3OS |
Peso molecular |
445.574 |
Nombre IUPAC |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
Clave InChI |
PLDUPXSUYLZYBN-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Sinónimos |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazine-d8-ethanol Dihydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-_x000B_piperazine-d8-ethanol Dihydrochloride; Anatensol-d8; Dapotum-d8; Flufenazin-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






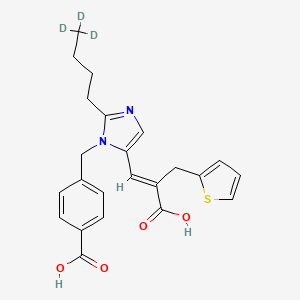
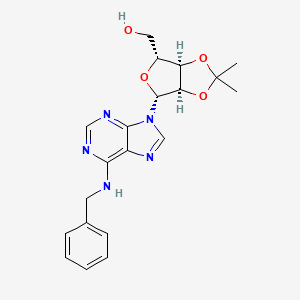
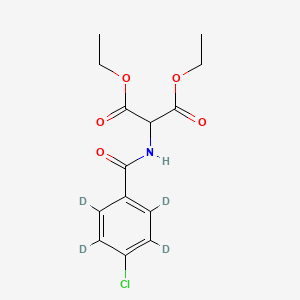
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
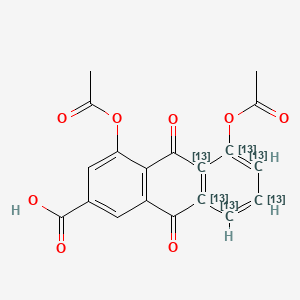

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

